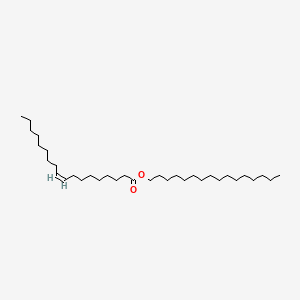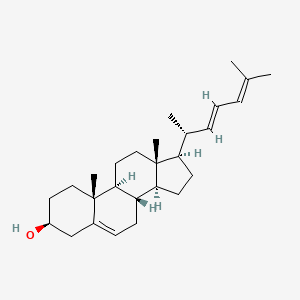
22-Dehydrodesmosterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-Dehydrodesmosterol is a sterol compound that plays a significant role in the biosynthesis of cholesterol. It is an intermediate in the Bloch pathway of cholesterol synthesis, where it is converted to desmosterol and subsequently to cholesterol. This compound is structurally similar to cholesterol, with the primary difference being the presence of a double bond at the 22nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-Dehydrodesmosterol typically involves the use of sterol intermediates. One common method is the reduction of 24-dehydrolathosterol using specific enzymes such as sterol-C5-desaturase/lathosterol oxidase (SC5DL) to form 7-dehydrodesmosterol, which can then be converted to this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through metabolic engineering of microorganisms like Saccharomyces cerevisiae. By manipulating the mevalonate pathway and overexpressing specific genes, high yields of sterol intermediates, including this compound, can be obtained .
Chemical Reactions Analysis
Types of Reactions
22-Dehydrodesmosterol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: The double bond at the 22nd position can be reduced to form desmosterol.
Substitution: Functional groups can be substituted at specific positions on the sterol ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions.
Major Products
The major products formed from these reactions include desmosterol and other oxidized sterol derivatives, depending on the specific reaction conditions employed .
Scientific Research Applications
22-Dehydrodesmosterol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various sterol derivatives.
Biology: It serves as an important intermediate in the study of cholesterol biosynthesis and metabolism.
Industry: It is used in the production of cholesterol and other sterol-based products.
Mechanism of Action
22-Dehydrodesmosterol exerts its effects primarily through its role in the cholesterol biosynthesis pathway. It is converted to desmosterol by the enzyme sterol-C5-desaturase/lathosterol oxidase (SC5DL), and then to cholesterol by 24-dehydrocholesterol reductase (DHCR24). This conversion is crucial for maintaining cholesterol homeostasis in cells .
Comparison with Similar Compounds
Similar Compounds
Desmosterol: An immediate precursor to cholesterol, differing from 22-Dehydrodesmosterol by the absence of a double bond at the 22nd position.
7-Dehydrocholesterol: Another intermediate in cholesterol synthesis, which can be converted to vitamin D3 upon exposure to ultraviolet light.
Uniqueness
This compound is unique due to its specific position in the cholesterol biosynthesis pathway and its structural characteristics. Its presence and conversion are essential for the proper synthesis of cholesterol, making it a critical compound in both biological and industrial contexts .
Properties
CAS No. |
23656-66-8 |
|---|---|
Molecular Formula |
C27H42O |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3E)-6-methylhepta-3,5-dien-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6-9,19,21-25,28H,10-17H2,1-5H3/b8-6+/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
NKIFUBKKNVGXKA-OFAYOZIESA-N |
SMILES |
CC(C=CC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](/C=C/C=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C=CC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyms |
22-dehydrodesmosterol cholesta-5,22,24-trien-3-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


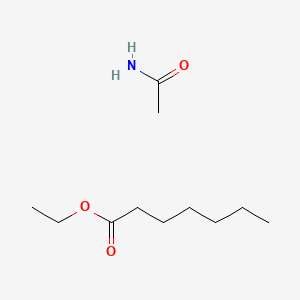
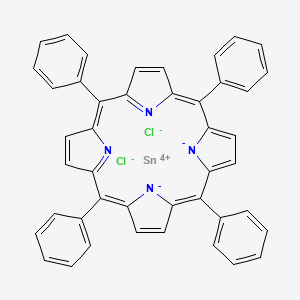
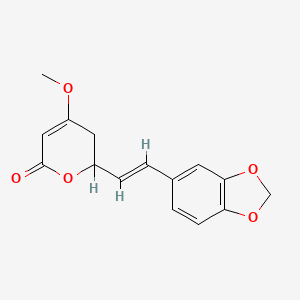
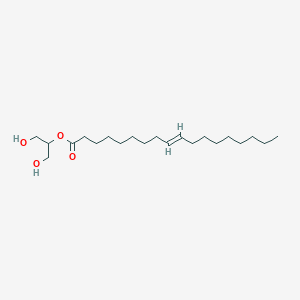
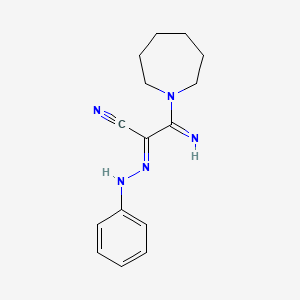
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, propanoate, exo-](/img/structure/B1232632.png)
![1H-Cycloprop[e]azulen-7-ol, decahydro-1,1,7-trimethyl-4-methylene-, [1ar-(1aalpha,4aalpha,7beta,7abeta,7balpha)]-](/img/structure/B1232633.png)


![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-[(1R)-1-(5-hydroxy-5-methylhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232637.png)
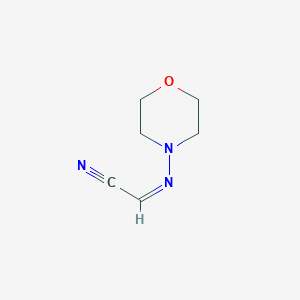
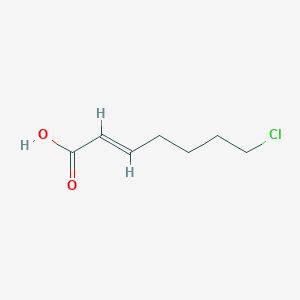
![2-[(Diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B1232640.png)
